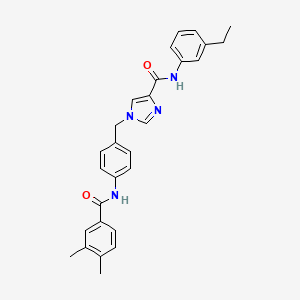

![molecular formula C22H17N3O2S2 B2469009 2-{[3-ciano-6-oxo-4-(tiofen-2-il)-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(naftalen-2-il)acetamida CAS No. 375835-86-2](/img/structure/B2469009.png)

2-{[3-ciano-6-oxo-4-(tiofen-2-il)-1,4,5,6-tetrahidropiridin-2-il]sulfanil}-N-(naftalen-2-il)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

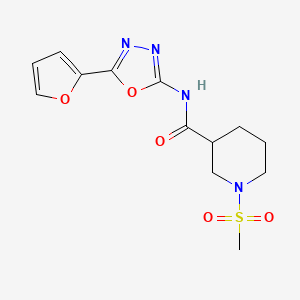

2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17N3O2S2 and its molecular weight is 419.52. The purity is usually 95%.

BenchChem offers high-quality 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[3-cyano-6-oxo-4-(thiophen-2-yl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Precursor para la Síntesis Heterocíclica

Los derivados de cianoacetamida-N, como el compuesto , se consideran uno de los precursores más importantes para la síntesis heterocíclica . Se utilizan ampliamente como reactivos donde la función carbonilo y la función ciano de estos compuestos están situadas adecuadamente para permitir reacciones con reactivos bidentados comunes para formar una variedad de compuestos heterocíclicos .

Reacciones de Condensación y Sustitución

El hidrógeno activo en C-2 de estos compuestos puede participar en una variedad de reacciones de condensación y sustitución . Esto los hace versátiles en la síntesis de una amplia gama de compuestos orgánicos.

Síntesis de Compuestos Biológicamente Activos

La reactividad química y las reacciones de esta clase de compuestos se utilizan para obtener nuevas unidades heterocíclicas biológicamente activas . Esto destaca su potencial en la evolución de mejores agentes quimioterapéuticos.

Síntesis de Derivados de Tiofeno

La irradiación de microondas de cianoacetamidas con ciclohexanona, azufre y óxido de aluminio como soporte sólido en presencia de morfolina como catalizador básico en condiciones sin disolvente durante varios minutos dio derivados de tiofeno .

Síntesis de Derivados de Pirrol

La cicloadición de 2-ciano-N-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)acetamida con bromuro de fenacilo en etanol hirviendo utilizando trietilamina como catalizador básico proporcionó el derivado de pirrol .

Catalizador Heterogéneo Multifuncional

El compuesto se puede utilizar como un catalizador heterogéneo multifuncional para la síntesis de 2-amino-3-ciano-4H-cromenos a través de un proceso de oxidación en tándem multicomponente a partir de alcoholes en condiciones sin disolvente .

Síntesis de Heterociclos de Fósforo

Se logró una ruta eficiente hacia heterociclos de fósforo funcionalizados como 1,2,3-diazaphosfinano, 1,2,3-tiazaphosfinina y 1,2-azaphosphole que llevan un anillo de cromona mediante la reacción del compuesto con algunos sulfuros de fósforo y tribromuro de fósforo .

Inducción de Características Nucleares

Los compuestos indujeron varias características nucleares, como la fragmentación y condensación de la cromatina, la condensación nuclear, como se demostró mediante la tinción con naranja de acridina/bromuro de etidio .

Mecanismo De Acción

Target of Action

Compounds containing a pyridine group that includes a cyano group have been reported to have excellent antitumor activity . Therefore, it is plausible that this compound may target cancer cells or specific proteins within these cells.

Mode of Action

It is known that the compound is part of the n-cyanoacetamides class, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Biochemical Pathways

It is known that compounds containing a pyridine group that includes a cyano group have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Therefore, it is plausible that this compound may affect multiple biochemical pathways related to these therapeutic properties.

Pharmacokinetics

The compound’s solubility in most organic solvents but insolubility in water may influence its bioavailability and distribution within the body.

Result of Action

The compound has been evaluated as an anticancer agent, showing a promising cytotoxic effect against human breast cancer cells . The compound induced various nuclear features such as chromatin fragmentation and condensation, nuclei condensation, as demonstrated by acridine orange/Ethidium bromide staining .

Propiedades

IUPAC Name |

2-[(5-cyano-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyridin-6-yl)sulfanyl]-N-naphthalen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O2S2/c23-12-18-17(19-6-3-9-28-19)11-20(26)25-22(18)29-13-21(27)24-16-8-7-14-4-1-2-5-15(14)10-16/h1-10,17H,11,13H2,(H,24,27)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUHMLKJXXQZBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=C(NC1=O)SCC(=O)NC2=CC3=CC=CC=C3C=C2)C#N)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

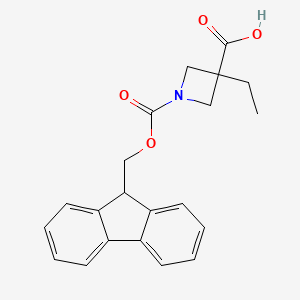

![1-(2,5-dimethylfuran-3-carbonyl)-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}piperidine](/img/structure/B2468929.png)

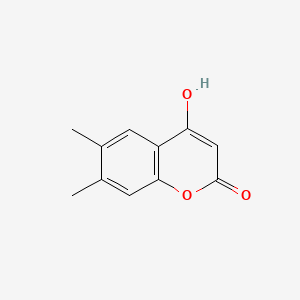

![1-[4-(aminosulfonyl)phenyl]-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2468933.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2468936.png)

![Tert-butyl 4'-(aminomethyl)-1'-carbamoyl-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1-carboxylate hydrochloride](/img/structure/B2468938.png)

![tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B2468940.png)

![[(1S)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-bis[4-(trifluoromethyl)phenyl]phosphane;carbanide;cyclopentane;iron(2+)](/img/structure/B2468944.png)

![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]but-2-ynamide](/img/structure/B2468946.png)